Argvalin

cytotoxicity pyrazinone structure-activity relationship

Argvalin, chemically 6-(3-guanidinopropyl)-3-isopropyl-2(1H)-pyrazinone, is a microbial secondary metabolite first isolated from a Streptomyces filipinensis-related strain in 1973. It belongs to a distinct family of 2(1H)-pyrazinone natural products bearing a terminal guanidine side chain, which includes arglecin, argilein, and maremycin F.

Molecular Formula C11H19N5O
Molecular Weight 237.3 g/mol
CAS No. 52159-72-5
Cat. No. B1221000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgvalin
CAS52159-72-5
Synonymsargvalin
Molecular FormulaC11H19N5O
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(NC1=O)CCCN=C(N)N
InChIInChI=1S/C11H19N5O/c1-7(2)9-10(17)16-8(6-15-9)4-3-5-14-11(12)13/h6-7H,3-5H2,1-2H3,(H,16,17)(H4,12,13,14)
InChIKeyJFWUBUQYKZHEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Argvalin (CAS 52159-72-5): A 2(1H)-Pyrazinone Guanidine Natural Product Reference Standard from Streptomyces


Argvalin, chemically 6-(3-guanidinopropyl)-3-isopropyl-2(1H)-pyrazinone, is a microbial secondary metabolite first isolated from a Streptomyces filipinensis-related strain in 1973 [1]. It belongs to a distinct family of 2(1H)-pyrazinone natural products bearing a terminal guanidine side chain, which includes arglecin, argilein, and maremycin F [2]. With a molecular formula of C₁₁H₁₉N₅O and a monoisotopic mass of 237.1590 Da, argvalin is the smallest member of this pyrazinone-guanidine class and is characterized by an isopropyl substituent at the pyrazinone 3-position derived from L-valine [1][2].

Why Substituting Argvalin with Arglecin or Argilein Undermines Experimental Validity in Bioassays and Metabolomics


Despite a shared 2(1H)-pyrazinone core and 3-guanidinopropyl side chain, minor structural variations at the pyrazinone 3-position among argvalin (isopropyl), arglecin (isobutyl), and argilein (sec-butyl) produce profound, quantifiable differences in biological activity and analytical properties. A 2022 genome-mining study directly compared these compounds and demonstrated that argvalin (compound 3) is devoid of both cytotoxic activity against human cancer cell lines and antimicrobial activity, whereas its homolog argilein (compound 2) exhibited selective cytotoxicity against MDA-MB-231 (IC₅₀ 18.26 μM) and SW480 (IC₅₀ 13.42 μM) cells, as well as weak antifungal activity [1]. Furthermore, the 14 Da mass difference and 3 nm UV λmax shift between argvalin and arglecin preclude their interchangeable use as reference standards in LC-HRMS-based metabolomics and HPLC-DAD analytical workflows [1][2].

Argvalin (52159-72-5) Quantitative Differentiation Evidence Against Closest Analogs


Argvalin Is Cytotoxically Inactive Against MDA-MB-231 and SW480 Cancer Cells, Unlike Its Homolog Argilein

In a direct head-to-head MTS assay comparing five cyclodipeptides isolated from the same Streptomyces strain, argvalin (compound 3) exhibited no inhibitory activity against MDA-MB-231 breast carcinoma and SW480 colon adenocarcinoma cell lines, whereas its homolog argilein (compound 2) displayed selective, dose-dependent cytotoxicity with IC₅₀ values of 18.26 μM against MDA-MB-231 and 13.42 μM against SW480, comparable to cisplatin [1]. The only structural difference between argvalin and argilein is the pyrazinone 3-substituent: isopropyl (from L-valine) versus sec-butyl (from L-isoleucine). This demonstrates that the C3-branching pattern is a critical determinant of cytotoxic activity in this chemotype.

cytotoxicity pyrazinone structure-activity relationship negative control

Argvalin Exhibits No Detectable Antimicrobial Activity, While Argilein Shows Selective Antifungal Action

In a parallel antimicrobial screening of the same five-compound panel, argvalin (compound 3) showed no inhibitory activity against any tested bacterium or fungus. In contrast, argilein (compound 2) exhibited weak but measurable activity against Xanthomonas albilineans (MIC 0.25 mg/mL), Candida albicans (MIC 1.0 mg/mL), and Candida sake (MIC 1.0 mg/mL) [1]. This differential antimicrobial profile, determined under identical assay conditions, confirms that the pyrazinone 3-isopropyl substituent of argvalin is insufficient to confer antimicrobial properties, whereas the 3-sec-butyl substituent of argilein imparts selective antifungal activity.

antimicrobial pyrazinone structure-activity relationship assay validation

Argvalin and Arglecin Are Distinguished by a 14 Da Monoisotopic Mass Difference, Enabling Unambiguous HR-MS Metabolite Identification

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals that argvalin (C₁₁H₁₉N₅O, monoisotopic mass 237.1590 Da, [M+H]⁺ m/z 238.1668) is separated from arglecin (C₁₂H₂₁N₅O, monoisotopic mass 251.1746 Da, [M+H]⁺ m/z 252.1823) by exactly 14.0156 Da, reflecting the formal difference of one methylene (CH₂) unit in the pyrazinone 3-substituent [1][2]. This mass increment is unequivocally resolved by modern HR-MS instruments (resolving power >30,000 FWHM). Furthermore, argilein ([M+H]⁺ 252.1823) is differentiated from both argvalin and arglecin by its distinct retention time and fragmentation pattern despite sharing the nominal mass of arglecin [1].

mass spectrometry metabolomics pyrazinone reference standard

Argvalin Displays a 322 nm UV Absorption Maximum Distinct from Arglecin (325 nm), Facilitating HPLC-DAD Discrimination

UV-Vis spectroscopic characterization shows that argvalin exhibits characteristic absorption maxima at 228 nm and 322 nm, whereas arglecin absorbs at 228 nm and 325 nm, representing a 3 nm hypsochromic shift in the long-wavelength π→π* transition band [1]. This shift is attributed to the electronic effect of the 3-isopropyl versus 3-isobutyl substituent on the pyrazinone chromophore. The 3 nm difference, while small, is reliably detectable by modern diode-array detectors (DAD) with spectral resolution ≤1 nm, enabling chromatographic peak assignment when authentic reference standards of both compounds are injected.

UV spectroscopy HPLC-DAD pyrazinone analytical reference standard

Argvalin (52159-72-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Validated Negative Control for Pyrazinone-Guanidine Cytotoxicity Screening Cascades

Argvalin is the only pyrazinone-guanidine natural product for which complete inactivity has been demonstrated in a published five-compound, five-cell-line MTS cytotoxicity panel (A549, HL60, SMMC-7721, SW480, MDA-MB-231), where its homolog argilein showed selective IC₅₀ values of 13.42–18.26 μM [1]. This quantitative inactivity profile makes argvalin the negative control of choice for medicinal chemistry programs seeking to establish that cytotoxic activity arises from the C3-substituent rather than the pyrazinone-guanidine core itself.

Authentic Reference Standard for LC-HRMS Metabolomics Dereplication of Streptomyces Extracts

Argvalin's precisely characterized monoisotopic mass (237.1590 Da) and [M+H]⁺ ion (m/z 238.1668), which differs by 14.0156 Da from arglecin and argilein, makes it an indispensable authentic standard for untargeted metabolomics workflows [1][2]. Without argvalin, LC-HRMS-based dereplication pipelines risk conflating argvalin with arglecin or argilein in extracts where multiple pyrazinone-guanidine congeners co-occur.

Scaffold for Structure-Activity Relationship Studies of the Pyrazinone-Guanidine Chemotype

Because argvalin represents the minimal active/inactive boundary of the pyrazinone-guanidine class—possessing the core scaffold and guanidine side chain but lacking the C3-substituent branching that confers biological activity in argilein—it serves as the ideal starting scaffold for systematic SAR studies [1]. Researchers can semi-synthetically modify argvalin's C3 position while using the parent compound as the zero-activity baseline.

Analytical Standard for HPLC-DAD Fingerprinting of Pyrazinone-Producing Actinomycetes

Argvalin's characteristic UV spectrum (λmax 228 and 322 nm) provides a diagnostic fingerprint for diode-array detection in HPLC-based screening of actinomycete fermentation extracts [1]. The 3 nm hypsochromic shift relative to arglecin (325 nm) allows confident peak assignment when argvalin is used as an external reference standard, supporting natural product discovery programs targeting pyrazinone-guanidine metabolites.

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